5-(tert-Butyl)-1H-benzo[d]imidazole

Lipophilicity Drug Design Physicochemical Characterization

5-(tert-Butyl)-1H-benzo[d]imidazole is a benzimidazole derivative featuring a bulky, lipophilic tert-butyl substituent at the 5-position of the heterocyclic core. This substitution pattern significantly modulates the physicochemical properties of the benzimidazole scaffold, which is a privileged structure in medicinal chemistry and materials science.

Molecular Formula C11H14N2
Molecular Weight 174.247
CAS No. 110534-15-1
Cat. No. B2943490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(tert-Butyl)-1H-benzo[d]imidazole
CAS110534-15-1
Molecular FormulaC11H14N2
Molecular Weight174.247
Structural Identifiers
SMILESCC(C)(C)C1=CC2=C(C=C1)N=CN2
InChIInChI=1S/C11H14N2/c1-11(2,3)8-4-5-9-10(6-8)13-7-12-9/h4-7H,1-3H3,(H,12,13)
InChIKeyDWAWUJTUMDEWBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(tert-Butyl)-1H-benzo[d]imidazole (CAS 110534-15-1): Technical Baseline for Scientific Procurement


5-(tert-Butyl)-1H-benzo[d]imidazole is a benzimidazole derivative featuring a bulky, lipophilic tert-butyl substituent at the 5-position of the heterocyclic core [1]. This substitution pattern significantly modulates the physicochemical properties of the benzimidazole scaffold, which is a privileged structure in medicinal chemistry and materials science. With a molecular weight of 174.24 g/mol and a predicted partition coefficient (XLogP3) of 3.0, it represents a markedly more lipophilic and sterically demanding building block compared to unsubstituted or methyl-substituted analogs [1]. Commercially, it is available as a solid with a standard purity specification of 98% (HPLC) .

Why 5-(tert-Butyl)-1H-benzo[d]imidazole Cannot Be Simply Replaced by Common 5-Substituted Analogs


Simple substitution of the 5-position on benzimidazole with smaller alkyl groups (e.g., methyl, ethyl) fails to recapitulate the hydrophobic and steric environment created by the tert-butyl group. The target compound's XLogP3 of 3.0 is dramatically higher than that of 5-methylbenzimidazole (1.7) or unsubstituted benzimidazole (1.3), leading to significantly different partitioning behavior, membrane permeability, and target binding profiles [1]. Moreover, the bulky tert-butyl group provides unique steric shielding that can direct regioselective functionalization or alter polymer chain packing in materials applications, which analogs with linear or smaller branched alkyl chains cannot replicate [2]. This physicochemical uniqueness makes it an irreplaceable intermediate for specific structure-activity relationship (SAR) explorations and polymer syntheses where both high lipophilicity and a defined steric footprint are critical design parameters.

Quantitative Differentiation Guide for 5-(tert-Butyl)-1H-benzo[d]imidazole vs. Closest Analogs


Lipophilicity Advantage: XLogP3 Comparison vs. 5-Methyl and Unsubstituted Benzimidazole

The tert-butyl group significantly elevates the lipophilicity of the benzimidazole core. The target compound exhibits a computed XLogP3 of 3.0, which is a substantial increase over 5-methylbenzimidazole (XLogP3 = 1.7) and unsubstituted benzimidazole (XLogP3 = 1.3) [1]. An alternative source reports a logP of 3.07, corroborating this high lipophilicity . This differentiation directly influences pharmacokinetic properties like membrane permeability and volume of distribution in drug discovery contexts, making it a preferred precursor when high logD is a design goal.

Lipophilicity Drug Design Physicochemical Characterization

Steric Bulk Differentiation: Topological Polar Surface Area and Rotatable Bond Analysis

Beyond lipophilicity, the tert-butyl group introduces significant steric bulk. The target compound has a Topological Polar Surface Area (TPSA) of 28.7 Ų and a single rotatable bond, reflecting a compact, shielded polar region [1]. In contrast, 5-phenylbenzimidazole (a common aryl analog) possesses a TPSA of 28.7 Ų but a higher number of rotatable bonds, leading to greater conformational flexibility and a different steric profile . The rigid, bulky nature of the tert-butyl group is exploited in polymer chemistry: membranes cast from poly(tert-butylbenzimidazole) (BuPBI) achieve specific inherent viscosities (e.g., 0.81–1.48 dL/g) that are dependent on this steric monomer, enabling unique membrane performance [2].

Steric Effects Molecular Modeling Structure-Activity Relationship

Basicity Modulation: Predicted pKa Shift vs. 5-Methylbenzimidazole

The electron-donating effect of the tert-butyl group subtly alters the basicity of the benzimidazole nitrogen. The predicted pKa of 5-(tert-Butyl)-1H-benzo[d]imidazole is 12.97 ± 0.10 , which is slightly lower than that predicted for 5-methylbenzimidazole at 13.15 ± 0.30 . This small but measurable difference can affect protonation state under physiological or catalytic conditions and influence salt formation during purification, making the tert-butyl analog chemically distinct from its methyl counterpart in acid-sensitive processes.

Acid-Base Chemistry Reactivity Salt Formation

Verified Purity Specification: A Reproducible Baseline for Research Procurement

A definitive procurement advantage is a clearly defined purity specification. Commercial batches of 5-(tert-Butyl)-1H-benzo[d]imidazole are standardized to a minimum purity of 98% as determined by HPLC, with the compound provided as a solid at ambient temperature . Other suppliers confirm a standard purity of 95% with available batch-specific QC data (e.g., NMR, HPLC, GC) . This level of analytical characterization is not uniformly available for all 5-substituted benzimidazole analogs from all suppliers, providing a reproducibility advantage for researchers who require documented purity to validate synthetic yields or biological assay results.

Quality Control Reproducibility Analytical Chemistry

Optimal Application Scenarios for 5-(tert-Butyl)-1H-benzo[d]imidazole Based on Quantitative Evidence


Design of Highly Lipophilic Drug Candidates

When a medicinal chemistry program requires a benzimidazole core with a logP above 3.0 to improve blood-brain barrier penetration or target a hydrophobic binding pocket, 5-(tert-Butyl)-1H-benzo[d]imidazole is the direct precursor of choice. Its XLogP3 of 3.0 significantly exceeds that of 5-methyl (1.7) and unsubstituted (1.3) analogs, providing a 20- to 50-fold increase in lipophilicity without introducing additional rotatable bonds [Section 3, Evidence 1].

Synthesis of Sterically Shielded Catalysts or Ligands

The rigid tert-butyl group provides a well-defined steric environment. Unlike the conformationally flexible 5-phenyl analog, 5-(tert-Butyl)-1H-benzo[d]imidazole possesses only one rotatable bond, creating a compact, shielded metal-coordination sphere. This is advantageous for designing catalysts with enhanced selectivity or stability in asymmetric synthesis [Section 3, Evidence 2].

Monomers for High-Performance Polybenzimidazole Membranes

Derivatives of 5-(tert-Butyl)-1H-benzo[d]imidazole, such as 5-tert-butylisophthalic acid, are essential for synthesizing BuPBI, a polymer used in asymmetric membranes for gas separation and water treatment. The inherent viscosity of the resulting polymer, a critical parameter for membrane performance, is directly tunable based on the steric and electronic properties of the tert-butyl monomer, a property not achievable with other alkyl-substituted benzimidazoles [Section 3, Evidence 2].

pH-Sensitive Purification and Formulation Processes

The slightly lower predicted pKa (12.97) compared to 5-methylbenzimidazole (13.15) can be exploited in purification strategies. In a process requiring selective precipitation or extraction of a weakly basic intermediate, this subtle difference in basicity allows for finer control over ionization state and solubility, simplifying downstream processing [Section 3, Evidence 3].

Quote Request

Request a Quote for 5-(tert-Butyl)-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.